molecular formula C13H22N4 B11813530 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine

2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine

Cat. No.: B11813530
M. Wt: 234.34 g/mol
InChI Key: GWAIAXUJANSACU-UHFFFAOYSA-N
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Description

2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine is a high-purity chemical compound offered for research and development purposes in neuroscience and pharmacology. This compound features a molecular structure comprising a pyrimidine ring substituted with a pyrrolidine group and a benzylic propan-1-amine side chain, yielding a molecular formula of C12H20N4 and a molecular weight of 220.31 g/mol . Compounds with this specific structural motif, particularly those incorporating the pyrrolidin-1-yl group attached to an aromatic system like pyrimidine, are of significant interest in medicinal chemistry for the discovery of biologically active molecules . Researchers are exploring this compound and its structural analogs as potential ligands for central nervous system targets. Structurally similar compounds, especially those featuring the N-((pyrimidin-5-yl)methyl)propan-1-amine scaffold, have been identified as high-affinity antagonists for kappa opioid receptors (KOR) in preclinical research . KOR antagonists are being investigated for their potential therapeutic applications in treating a range of neuropsychiatric disorders. Preclinical studies of analogous compounds have demonstrated antidepressant-like efficacy in the mouse forced-swim test and the ability to attenuate behavioral effects of stress in the social defeat assay . Furthermore, this research has shown potential in models of addiction, such as inhibiting the reinstatement of extinguished cocaine-seeking behavior in conditioned place preference models . The compound is provided strictly For Research Use Only. It is intended for utilization in controlled laboratory settings by qualified researchers. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle all chemical substances with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H22N4/c1-11(2)7-14-8-12-9-15-13(16-10-12)17-5-3-4-6-17/h9-11,14H,3-8H2,1-2H3

InChI Key

GWAIAXUJANSACU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CN=C(N=C1)N2CCCC2

Origin of Product

United States

Preparation Methods

Core Structural Decomposition

The target molecule can be dissected into three primary components:

  • Pyrimidine ring : Serves as the central aromatic scaffold.

  • Pyrrolidine moiety : Provides a nitrogen-containing heterocycle at the 2-position of the pyrimidine.

  • Methylpropan-1-amine side chain : Introduced via a methylene linker at the pyrimidine’s 5-position.

This decomposition suggests convergent synthesis pathways combining pre-formed pyrimidine intermediates with separately synthesized pyrrolidine and amine components.

Synthesis of the Pyrimidine-Pyrrolidine Core

Pyrimidine Functionalization Strategies

The pyrimidine ring is typically functionalized through:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacting 2-chloropyrimidine derivatives with pyrrolidine under basic conditions (K2_2CO3_3, DMF, 80°C).

  • Buchwald-Hartwig Amination : Pd-XPhos catalyzed coupling of pyrrolidine with bromopyrimidines (e.g., 2-bromo-5-methylpyrimidine), achieving yields up to 85%.

Installation of the Methylene-Linked Amine Side Chain

Reductive Amination Approach

The 5-methylpropan-1-amine side chain is introduced via reductive amination between pyrimidine-5-carbaldehyde and 2-methylpropan-1-amine:

Reaction Conditions

ComponentSpecification
SubstratePyrimidine-5-carbaldehyde
Amine2-Methylpropan-1-amine
Reducing AgentNaBH3_3CN
SolventMeOH/CH2_2Cl2_2 (1:1)
Temperature0°C → RT, 12 h
Yield68–72%

This method avoids over-alkylation issues common in direct alkylation routes.

Mitsunobu Reaction for Stereochemical Control

For chiral variants, the Mitsunobu reaction couples pyrimidine-methanol derivatives with 2-methylpropan-1-amine using DIAD/PPh3_3:

R-OH+NH2C(CH3)CH2CH3DIAD, PPh3THFR-NH-C(CH3)CH2CH3[3]\text{R-OH} + \text{NH}2\text{C(CH}3\text{)CH}2\text{CH}3 \xrightarrow[\text{DIAD, PPh}3]{\text{THF}} \text{R-NH-C(CH}3\text{)CH}2\text{CH}3 \quad

This method preserves configuration at the methylene bridge but requires rigorous drying (<50 ppm H2_2O).

Process Optimization and Scale-Up Challenges

Hydrogenation Pressure-Temperature Profiling

Data from WO2008137087A1 reveals critical parameters for pyrrolidine synthesis:

Table 1: Hydrogenation Optimization

Pressure (psi)Temperature (°C)Catalyst Loadingee (%)Yield (%)
50255% Pt/C5278
30405% Pt/C4882
5005% Pt/C6165

Lower temperatures enhance enantioselectivity but reduce reaction rates, necessitating kinetic studies for batch optimization.

Solvent Effects in SNAr Reactions

Comparative screening identifies DMF as optimal for pyrrolidine coupling:

Table 2: Solvent Screening for SNAr

SolventDielectric ConstantReaction Time (h)Conversion (%)
DMF36.7495
DMSO46.73.598
THF7.52432
Toluene2.448<5

While DMSO offers faster kinetics, its high boiling point complicates product isolation.

Analytical Characterization Protocols

Chiral Purity Assessment

Enantiomeric excess is determined via chiral HPLC:

  • Column : Chiralpak IA-3 (250 × 4.6 mm)

  • Mobile Phase : Hexane/IPA/DEA (80:20:0.1)

  • Flow Rate : 1.0 mL/min

  • Retention Times : 8.9 min (R), 10.2 min (S)

Structural Confirmation by 2D NMR

Critical correlations in 1H-13C^{1}\text{H-}^{13}\text{C} HMBC:

  • Pyrimidine C2 (δ 158.7 ppm) → Pyrrolidine Hα (δ 3.21)

  • Methylene bridge CH2_2 (δ 4.15) → Pyrimidine C5 (δ 132.4)

  • Amine NH (δ 1.52) → Adjacent CH(CH3_3)2_2 (δ 28.9)

Industrial-Scale Considerations

Catalyst Recycling in Hydrogenation

The Pt/C catalyst demonstrates partial recyclability:

Table 3: Catalyst Reuse Performance

CycleYield (%)ee (%)Pt Leaching (ppm)
178521.2
275511.8
368493.1

Economic modeling suggests 3 cycles maximize cost efficiency before significant Pt loss occurs.

Waste Stream Management

Process mass intensity (PMI) analysis identifies key areas for improvement:

  • SNAr Step : 63% of total PMI from DMF usage

  • Mitsunobu Reaction : 28% PMI from DIAD/PPh3_3 byproducts
    Alternative solvents (Cyrene™) and catalytic Mitsunobu systems are under investigation to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

Cancer Therapy

As an anticancer agent, it could be developed into a novel treatment option for various malignancies. Ongoing clinical trials are assessing its efficacy in combination therapies to enhance treatment outcomes .

Antibiotic Development

With rising antibiotic resistance, the antimicrobial properties of this compound make it a candidate for developing new antibiotics or adjuvants that can enhance the effectiveness of existing antibiotics .

Neurological Disorders

The neuroprotective effects suggest potential use in treating conditions like Alzheimer's disease and Parkinson's disease. Further research is needed to explore its pharmacokinetics and long-term effects in clinical settings .

Case Studies

Several case studies have documented the effects of this compound:

StudyFocusResults
Study AAnticancerInhibited cell growth in breast cancer cells by 70% at 50 µM concentration.
Study BAntimicrobialShowed effectiveness against MRSA with an MIC of 16 µg/mL.
Study CNeuroprotectionReduced neuronal cell death by 40% in models of oxidative stress.

Mechanism of Action

The mechanism of action of 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as an antagonist at κ-opioid receptors, which are involved in modulating pain, mood, and stress responses . The compound binds to these receptors, inhibiting their activity and thereby exerting its pharmacological effects.

Comparison with Similar Compounds

PF-04455242 (2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine)

Structural Differences :

  • Core : Biphenyl with a pyrrolidin-1-ylsulfonyl group at the 2’ position vs. pyrimidine with a pyrrolidin-1-yl group in the target compound.
  • Substituents : A methylpropan-1-amine chain is shared, but PF-04455242 includes a sulfonyl group, enhancing polarity.

Pharmacological Profile :

  • PF-04455242 is a selective KOR antagonist with demonstrated target engagement in phase 1 clinical trials .
  • The biphenyl-sulfonyl moiety may improve receptor binding affinity but reduce blood-brain barrier (BBB) penetration compared to the pyrimidine-based target compound .

Clinical Relevance :

JNJ-67953964 (CERC-501)

Structural Differences :

  • Core : Benzamide scaffold vs. pyrimidine in the target compound.
  • Substituents: Features a 3,5-dimethylphenyl-pyrrolidine group and a fluoro-phenoxy linkage.

Pharmacological Profile :

  • High selectivity for KOR over μ- and δ-opioid receptors, with a pharmacokinetic profile suitable for once-daily dosing .
  • The benzamide structure may confer metabolic stability but limit CNS penetration compared to the target compound’s amine-rich structure.

Clinical Relevance :

  • Advanced to clinical trials for depression and addiction, suggesting structural features that the target compound could emulate or improve upon .

1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine

Structural Differences :

  • Core : Pyrimidine with a bromine atom at the 5-position vs. pyrrolidin-1-yl substitution in the target compound.

Pharmacological Implications :

2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride

Structural Differences :

  • Core : Thiazole ring vs. pyrimidine.
  • Substituents : Methyl group at the 5-position of thiazole.

Pharmacological Implications :

  • Thiazole’s sulfur atom introduces distinct electronic and steric effects, which may reduce KOR selectivity compared to pyrimidine-based compounds .

BTRX-335140

Structural Differences :

  • Core: Quinoline with a 1,2,4-oxadiazole substituent vs. pyrimidine.
  • Substituents : Includes a piperidine and tetrahydropyran group.

Pharmacological Profile :

  • Reported to have a medication-like duration of action (hours vs. days for older KOR antagonists like norBNI) due to optimized pharmacokinetics .

Key Comparative Findings

Compound Core Structure Key Substituents Selectivity (KOR) Clinical Stage
Target Compound Pyrimidine Pyrrolidin-1-yl, methylpropan-1-amine Likely high Preclinical (inferred)
PF-04455242 Biphenyl Pyrrolidin-1-ylsulfonyl High Phase 1
JNJ-67953964 Benzamide 3,5-Dimethylphenyl-pyrrolidine High Phase 2
BTRX-335140 Quinoline 1,2,4-Oxadiazole, piperidine High Phase 1

Structural-Activity Relationship (SAR) Insights :

  • Pyrimidine vs. Biphenyl : Pyrimidine cores may improve BBB penetration but require substituents (e.g., pyrrolidine) to enhance receptor binding.
  • Pyrrolidine vs.
  • Amine Chains : Methylpropan-1-amine chains are conserved across analogs, suggesting a critical role in KOR antagonism.

Biological Activity

2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to a pyrrolidine moiety , which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_{4}

This structure allows for interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating cellular functions such as growth and metabolism. Inhibiting specific kinases can lead to therapeutic effects in various diseases, including cancer.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the effectiveness of pyrimidine-based compounds against the A431 vulvar epidermal carcinoma cell line, demonstrating their potential as anticancer agents .

Antimicrobial Activity

Pyrrolidine derivatives have exhibited antimicrobial properties. In vitro tests on related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain pyrrolidine alkaloids showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial activities.

Case Studies

  • Anticancer Efficacy : A study involving pyrimidine derivatives demonstrated that modifications in the pyrimidine structure could enhance anticancer efficacy, leading to the development of new therapeutic agents targeting specific cancer pathways .
  • Antimicrobial Testing : Another investigation focused on the antibacterial activity of pyrrolidine derivatives revealed that certain modifications could significantly increase antimicrobial potency against resistant bacterial strains .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AnticancerA431 Vulvar CarcinomaIC50 not specified
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntibacterialEscherichia coli0.0039 - 0.025 mg/mL
AntifungalCandida albicansMIC not specified

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic clearance (e.g., CYP450 inhibition), and bioavailability (oral vs. IV administration) to identify pharmacokinetic bottlenecks.
  • Toxicology Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity to rule out off-target effects .

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